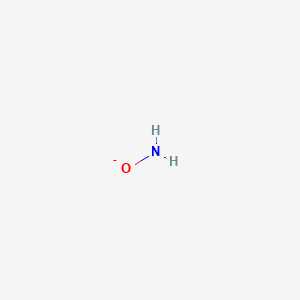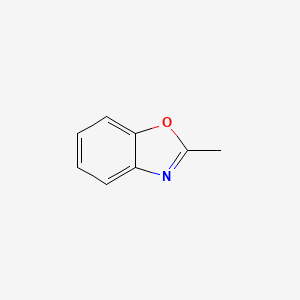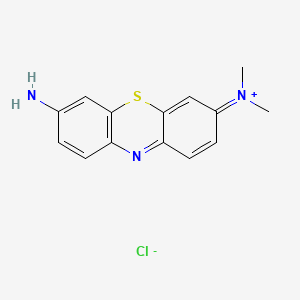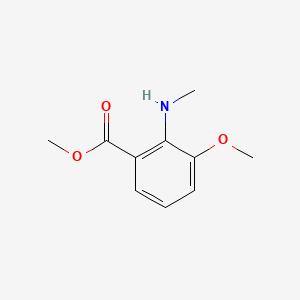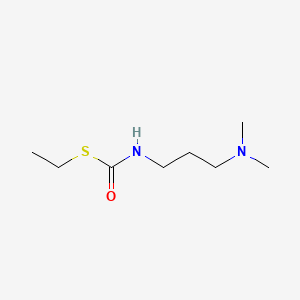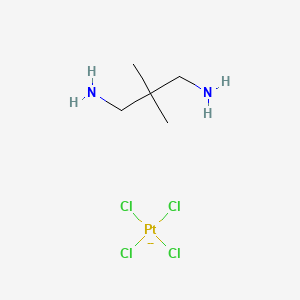
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum is an organoplatinum compound with the molecular formula C5H12Cl4N2Pt. This compound is notable for its unique structure, which includes a platinum center coordinated to four chloride ions and a bidentate ligand, 2,2-dimethyl-1,3-propanediamine. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum typically involves the reaction of platinum(IV) chloride with 2,2-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines, amines, or thiols under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Complex Formation: It can form complexes with other metal ions or organic molecules, leading to the formation of new compounds with different properties
Common reagents used in these reactions include phosphines, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties. It is investigated for its ability to interact with DNA and proteins, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential use in chemotherapy and other medical treatments due to its ability to form stable complexes with biological molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other organoplatinum compounds .
Wirkmechanismus
The mechanism of action of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound can also interact with proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum can be compared with other organoplatinum compounds such as:
Cisplatin: A widely used chemotherapy drug with a similar mechanism of action involving DNA binding.
Carboplatin: Another chemotherapy agent with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer, known for its unique oxalate ligand .
The uniqueness of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum lies in its specific ligand structure, which can influence its reactivity and biological activity compared to other platinum compounds.
Eigenschaften
CAS-Nummer |
72968-10-6 |
|---|---|
Molekularformel |
C5H14Cl4N2Pt-2 |
Molekulargewicht |
439.1 g/mol |
IUPAC-Name |
2,2-dimethylpropane-1,3-diamine;tetrachloroplatinum(2-) |
InChI |
InChI=1S/C5H14N2.4ClH.Pt/c1-5(2,3-6)4-7;;;;;/h3-4,6-7H2,1-2H3;4*1H;/q;;;;;+2/p-4 |
InChI-Schlüssel |
NJVYQKSGIYAWJB-UHFFFAOYSA-J |
SMILES |
CC(C)(CN)CN.Cl[Pt-2](Cl)(Cl)Cl |
Kanonische SMILES |
CC(C)(CN)CN.Cl[Pt-2](Cl)(Cl)Cl |
Synonyme |
cis-platinum-2,2-dimethyl-1,3-diaminopropane tetrachloride cis-Pt(2,2-dimethyl-1,3-diaminopropane)tetrachloride Pt(IV)(DMDAP)Cl4 tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


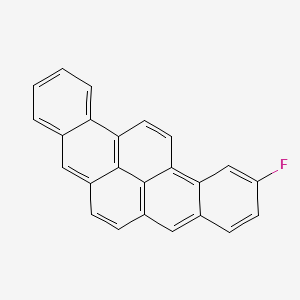

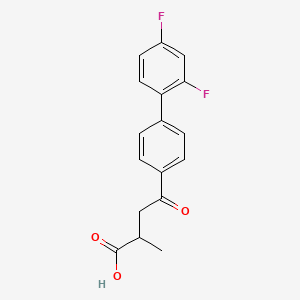
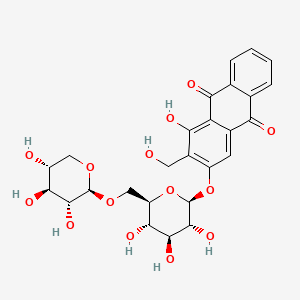
![(3S,5S,8R,9S,10S,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1214171.png)
